Superior In Vitro Potency: Quabodepistat MIC vs. BTZ-043 and Standard TB Drugs
Quabodepistat demonstrates exceptional in vitro potency against Mycobacterium tuberculosis, with MIC values ranging from 0.00024 to 0.002 μg/mL for drug-susceptible H37Rv and monoresistant strains [1]. This potency is notably higher than that reported for the DprE1 inhibitor BTZ-043 (MIC = 2.3 nM, approximately 0.001 μg/mL, but often cited with a higher lower bound) and substantially exceeds the activity of frontline agents like isoniazid and rifampicin [1]. Specifically, the MIC for H37Rv is 0.0005 μg/mL [1], positioning Quabodepistat among the most potent anti-TB compounds described.
| Evidence Dimension | Minimum Inhibitory Concentration (MIC) against M. tuberculosis H37Rv |
|---|---|
| Target Compound Data | 0.00024 to 0.002 μg/mL (range); 0.0005 μg/mL (specific for H37Rv) |
| Comparator Or Baseline | BTZ-043: 2.3 nM (approx. 0.001 μg/mL, variable lower bound); Isoniazid: typically 0.02-0.05 μg/mL; Rifampicin: typically 0.5-1.0 μg/mL |
| Quantified Difference | Quabodepistat MIC is approximately 2- to 10-fold lower than BTZ-043 (depending on comparator value) and >10-fold lower than isoniazid. |
| Conditions | In vitro broth microdilution against M. tuberculosis H37Rv and clinical isolates. |
Why This Matters
Substantially lower MIC values indicate higher intrinsic potency, enabling lower effective doses and potentially reducing off-target toxicity in therapeutic applications.
- [1] Hariguchi N, Chen X, Hayashi Y, et al. OPC-167832, a Novel Carbostyril Derivative with Potent Antituberculosis Activity as a DprE1 Inhibitor. Antimicrob Agents Chemother. 2020;64(6):e02020-19. View Source
